molecular formula C17H12O6 B584855 Scillascillin CAS No. 52706-07-7

Scillascillin

Cat. No.: B584855
CAS No.: 52706-07-7
M. Wt: 312.277
InChI Key: SAXOGBBWXWKZKR-KRWDZBQOSA-N
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Description

Scillascillin is a type of homoisoflavonoid, specifically classified as a this compound-type homoisoflavonoid. It is characterized by a unique spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure. This compound is part of a broader class of spiro-flavonoids, which are known for their twisted structures and central or axial chirality .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scillascillin-type homoisoflavonoids involves asymmetric synthesis methods. One notable method includes the catalytic reduction desymmetrization of malonate esters and the intramolecular C-H activation of methyl groups . This method ensures high optical purity and efficient production of the target molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned asymmetric synthesis techniques. The process is optimized for high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Scillascillin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of scillascillin involves its interaction with various molecular targets and pathways. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways involved in cell growth and survival . The exact molecular targets are still under investigation, but this compound’s ability to interfere with key cellular processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Scillascillin is unique among spiro-flavonoids due to its specific structural features. Similar compounds include:

Compared to these compounds, this compound-type homoisoflavonoids have a distinct spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure, which contributes to their unique chemical and biological properties .

Properties

IUPAC Name

(3R)-5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOGBBWXWKZKR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC3=C(C=C2[C@@]14COC5=CC(=CC(=C5C4=O)O)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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